molecular formula C10H9IN4O2 B6168871 ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 1770462-85-5

ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate

カタログ番号 B6168871
CAS番号: 1770462-85-5
分子量: 344.1
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate (EIPC) is a heterocyclic compound that belongs to the pyrazole family. It is a white, crystalline solid with a molecular weight of 361.39 g/mol. EIPC has been widely studied due to its potential applications in medicinal chemistry, organic synthesis, and analytical chemistry.

科学的研究の応用

Ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of biologically active compounds, such as 5-iodo-1H-pyrrolo[2,3-d]pyrimidines, which have potential applications in the treatment of cancer. ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate has also been used as a catalyst in the synthesis of heterocyclic compounds, such as 1,3-diaryl-2-pyrazolines, which have potential applications in medicinal chemistry. In addition, ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate has been used as a reagent in the synthesis of optically active compounds, such as 5-iodopyrrolidines, which have potential applications in the synthesis of pharmaceuticals.

作用機序

The mechanism of action of ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate is not yet fully understood. It is believed that ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate acts as a catalyst in the synthesis of heterocyclic compounds by facilitating the formation of covalent bonds between reactants. It is also believed that ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate may act as a proton-transfer agent, allowing for the transfer of protons between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate are not yet fully understood. However, it is believed that ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate may have potential applications in the treatment of certain diseases, such as cancer. Additionally, ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate may have potential applications in the synthesis of pharmaceuticals.

実験室実験の利点と制限

The advantages of using ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate in laboratory experiments include its high reactivity, low cost, and ease of synthesis. Additionally, ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate has been found to be non-toxic and biodegradable. However, one of the main limitations of using ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate in laboratory experiments is that its mechanism of action is not yet fully understood.

将来の方向性

The potential future directions for ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate include further research into its mechanism of action and potential applications in the treatment of diseases, such as cancer. Additionally, further research into the synthesis of optically active compounds using ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate may lead to the development of new pharmaceuticals. Finally, further research into the use of ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate as a catalyst in the synthesis of heterocyclic compounds may lead to the development of more efficient and cost-effective synthetic methods.

合成法

Ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate can be synthesized by a two-step process. In the first step, a reaction between 5-iodopyrimidine and ethyl acetoacetate is performed in the presence of sodium ethoxide in ethanol. This reaction results in the formation of a pyrimidine-4-carboxylate intermediate, which is then reacted with hydrazine hydrate in the presence of sodium ethoxide to form ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate involves the reaction of ethyl 4-chloro-3-oxobutanoate with hydrazine hydrate to form ethyl 4-hydrazinyl-3-oxobutanoate. This intermediate is then reacted with 5-iodopyrimidine-2-carboxylic acid to form ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate.", "Starting Materials": [ "Ethyl 4-chloro-3-oxobutanoate", "Hydrazine hydrate", "5-Iodopyrimidine-2-carboxylic acid" ], "Reaction": [ "Step 1: Ethyl 4-chloro-3-oxobutanoate is reacted with hydrazine hydrate in ethanol to form ethyl 4-hydrazinyl-3-oxobutanoate.", "Step 2: Ethyl 4-hydrazinyl-3-oxobutanoate is then reacted with 5-iodopyrimidine-2-carboxylic acid in the presence of triethylamine and acetic anhydride to form ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate.", "Step 3: The product is purified by column chromatography using a mixture of ethyl acetate and hexanes as the eluent." ] }

CAS番号

1770462-85-5

製品名

ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate

分子式

C10H9IN4O2

分子量

344.1

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。